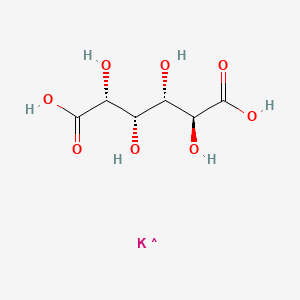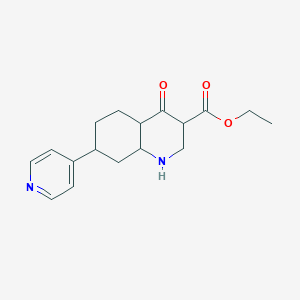
(Z)-N-(1-Chloro-1-(2-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(1Z)-2-chloro-2-(2-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is modified by the addition of various functional groups, including a chloro group, a methoxyphenyl group, and a piperidinylcarbonyl group. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1Z)-2-chloro-2-(2-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The synthesis begins with the formation of the benzamide core by reacting benzoic acid with ammonia or an amine under acidic conditions to form benzamide.
Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction, typically using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Addition of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, using methoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Incorporation of the Piperidinylcarbonyl Group: The final step involves the addition of the piperidinylcarbonyl group through a nucleophilic substitution reaction, using piperidine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzamide, N-[(1Z)-2-chloro-2-(2-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[(1Z)-2-chloro-2-(2-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-[(1Z)-2-chloro-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]
- Benzamide, N-[(1Z)-2-chloro-2-(2-furanyl)-1-(1-piperidinylcarbonyl)ethenyl]
- Benzamide, N-[(1Z)-2-chloro-2-(2-methylphenyl)-1-(1-piperidinylcarbonyl)ethenyl]
Uniqueness
The uniqueness of Benzamide, N-[(1Z)-2-chloro-2-(2-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]- lies in its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, can influence its reactivity and interactions with biological targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C22H23ClN2O3 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(Z)-1-chloro-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H23ClN2O3/c1-28-18-13-7-6-12-17(18)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)16-10-4-2-5-11-16/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19- |
InChI Key |
VBWQGNRGGOTETC-VXPUYCOJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate](/img/structure/B12330550.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,7-tetrahydroazepine-3-carboxylate](/img/structure/B12330555.png)



![[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12330579.png)



![Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-](/img/structure/B12330611.png)

![1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B12330623.png)


